molecular formula C10H8N2O3 B6385183 (2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine CAS No. 1261889-64-8

(2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine

Cat. No.: B6385183
CAS No.: 1261889-64-8
M. Wt: 204.18 g/mol
InChI Key: WFXZDLXXDJCQAB-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. This compound is characterized by the presence of hydroxyl groups at positions 2 and 4 on the pyrimidine ring and a hydroxyphenyl group at position 5. Due to its unique structure, (2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine exhibits interesting chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-(4-hydroxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)8-5-11-10(15)12-9(8)14/h1-5,13H,(H2,11,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXZDLXXDJCQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,4-dihydroxy-5-methylpyrimidine with 4-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, can lead to the formation of (2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of (2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine may involve more efficient and scalable methods. Catalyzed reactions, such as those using palladium or other transition metal catalysts, can be employed to enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and enhance its properties for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while reduction reactions can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells . Additionally, the compound’s antioxidant properties can help protect cells from oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of hydroxyl groups and a hydroxyphenyl group enhances its potential for hydrogen bonding and interactions with biomolecules, making it a valuable compound for various scientific and industrial applications .

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